molecular formula C16H10Cl3NO3S B5068493 5,7-DICHLORO-8-QUINOLYL 4-CHLORO-2-METHYL-1-BENZENESULFONATE

5,7-DICHLORO-8-QUINOLYL 4-CHLORO-2-METHYL-1-BENZENESULFONATE

Cat. No.: B5068493
M. Wt: 402.7 g/mol
InChI Key: WQGRMGKGFBJCMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-DICHLORO-8-QUINOLYL 4-CHLORO-2-METHYL-1-BENZENESULFONATE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DICHLORO-8-QUINOLYL 4-CHLORO-2-METHYL-1-BENZENESULFONATE typically involves multiple steps, starting with the preparation of 5,7-dichloro-8-quinolinol. This intermediate can be synthesized through the chlorination of 8-hydroxyquinoline .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5,7-DICHLORO-8-QUINOLYL 4-CHLORO-2-METHYL-1-BENZENESULFONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions . The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while oxidation reactions may produce quinoline N-oxides .

Mechanism of Action

The mechanism of action of 5,7-DICHLORO-8-QUINOLYL 4-CHLORO-2-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. For instance, it may act as a chelating agent, binding to metal ions that are essential cofactors for various enzymes . This interaction can inhibit enzyme activity, leading to antimicrobial or antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-DICHLORO-8-QUINOLYL 4-CHLORO-2-METHYL-1-BENZENESULFONATE is unique due to the presence of both a sulfonate group and multiple chlorine atoms, which enhance its chemical stability and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) 4-chloro-2-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3NO3S/c1-9-7-10(17)4-5-14(9)24(21,22)23-16-13(19)8-12(18)11-3-2-6-20-15(11)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGRMGKGFBJCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.